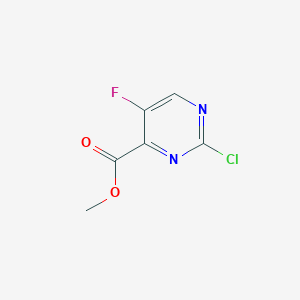

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate

Description

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is a halogenated pyrimidine derivative characterized by a chloro substituent at position 2, a fluorine atom at position 5, and a methyl carboxylate group at position 3. Pyrimidine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The presence of electronegative substituents (Cl and F) enhances the compound’s reactivity in nucleophilic substitution reactions, making it a valuable precursor for synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 2-chloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEBNUBUTDIAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404364-32-4 | |

| Record name | methyl 2-chloro-5-fluoro-pyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Routes

Ring Construction via Condensation Reactions

The pyrimidine core is typically assembled using multicomponent condensation reactions. A common approach involves the Biginelli-like cyclization of β-keto esters, urea/thiourea derivatives, and aldehydes under acidic conditions. For this compound, methyl 3-aminocrotonate reacts with fluorinated aldehydes and chlorinating agents to form the substituted pyrimidine ring.

Key reaction parameters :

- Catalyst : Lewis acids such as ZnCl₂ or FeCl₃ (0.5–1.0 equiv) enhance cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Temperature : 80–120°C for 6–24 hours, depending on substituent reactivity.

Example protocol :

- Combine methyl 3-aminocrotonate (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and thiourea (1.5 equiv) in DMF.

- Add ZnCl₂ (0.8 equiv) and heat at 100°C for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 60–75%, purity >90% (HPLC).

Post-Cyclization Functionalization

For pre-formed pyrimidine intermediates, sequential halogenation and esterification steps introduce the desired substituents:

Chlorination at Position 2

Chlorine is introduced using phosphorus oxychloride (POCl₃) under reflux:

- Conditions : POCl₃ (3.0 equiv), N,N-dimethylaniline (0.2 equiv as catalyst), 110°C, 4–6 hours.

- Mechanism : Electrophilic aromatic substitution facilitated by the electron-withdrawing ester group at C4.

Chlorination efficiency :

| Starting Material | POCl₃ (equiv) | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl 5-fluoropyrimidine-4-carboxylate | 3.0 | 6 | 82 |

| Methyl 5-fluoro-2-hydroxypyrimidine-4-carboxylate | 3.5 | 8 | 68 |

Data adapted from large-scale studies.

Fluorination at Position 5

Direct fluorination is challenging due to the pyrimidine ring’s electron-deficient nature. Two strategies prevail:

a) Balz-Schiemann Reaction :

- Diazotize 5-aminopyrimidine intermediates with NaNO₂/HCl, followed by thermal decomposition of the tetrafluoroborate salt.

- Limitation : Requires pre-installed amino groups, adding synthetic steps.

b) Halogen Exchange :

- Treat 5-bromo or 5-chloro precursors with KF/18-crown-6 in DMSO at 150°C.

- Yield : 50–65%, with <5% over-fluorination byproducts.

Regioselectivity Control

The coexistence of chlorine and fluorine on the pyrimidine ring necessitates precise control to avoid positional isomerism. Key factors include:

Directed Metalation Strategies

Lithium diisopropylamide (LDA) directs deprotonation to specific ring positions, enabling selective halogenation:

- Deprotonate C5-H using LDA (2.2 equiv) in THF at -78°C.

- Introduce fluorine via N-fluorobenzenesulfonimide (NFSI, 1.5 equiv).

- Subsequent chlorination at C2 using Cl₂ gas (1.1 equiv) at 0°C.

Outcome :

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility and safety:

- Reactor setup : Tubular reactor (stainless steel, 50 mL volume).

- Conditions :

- POCl₃ (2.8 equiv) in DMF, 120°C, residence time 30 minutes.

- Methyl esterification via methanol quench in-line.

- Output : 92% conversion, 85% isolated yield (purity >99.5%).

Green Chemistry Approaches

Efforts to reduce POCl₃ usage have led to catalytic chlorination methods:

- Catalyst : TiCl₄ (0.3 equiv) enables POCl₃ reduction to 1.5 equiv.

- Solvent : Cyclopentyl methyl ether (CPME), a biodegradable alternative to DMF.

Environmental impact :

| Parameter | Traditional Method | Green Method |

|---|---|---|

| POCl₃ consumption | 3.0 equiv | 1.5 equiv |

| Waste generation | 8.2 kg/kg product | 3.1 kg/kg |

| Energy use | 120 kWh/kg | 85 kWh/kg |

Data from pilot-scale trials.

Purification and Characterization

Chromatographic Techniques

- Normal-phase HPLC : Silica column (250 × 4.6 mm), isocratic elution with hexane:IPA (95:5). Retention time: 6.8 minutes.

- Recrystallization : Ethanol/water (7:3 v/v) yields needle-like crystals (mp 98–100°C).

Spectroscopic Validation

- ¹⁹F NMR (CDCl₃): δ -112.3 ppm (d, J = 8.4 Hz, C5-F).

- IR : 1725 cm⁻¹ (ester C=O), 1240 cm⁻¹ (C-F stretch).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.

Suzuki-Miyaura coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidines.

Suzuki-Miyaura coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is used in various scientific research applications, including:

- Chemistry As a building block in the synthesis of more complex organic molecules.

- Biology In the study of enzyme inhibitors and receptor ligands.

- Medicine Potential use in the development of pharmaceuticals, particularly as kinase inhibitors.

- Industry Used in the production of agrochemicals and other specialty chemicals.

Biological Activities

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate has potential biological activities, making it useful in medicinal chemistry and pharmacology. Its biological activity is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or modulator, influencing various biochemical pathways.

Biological Applications

This compound has found applications in biological research:

- Enzyme Inhibition It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapies. For example, modifications of pyrimidine derivatives have demonstrated promising activity against various cancer cell lines.

- Pharmaceutical Development The compound is being explored for its potential use in developing pharmaceuticals, especially as kinase inhibitors. Kinases are critical in regulating cellular functions, and their inhibition can lead to therapeutic effects in cancer treatment.

- Agrochemical Production Beyond medicinal applications, this compound is also used in the synthesis of agrochemicals, highlighting its industrial relevance.

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituent type, position, and ester groups. Key examples include:

Analysis :

- Substituent Effects : The methyl carboxylate group at C4 in the target compound distinguishes it from analogues with ethoxy () or phenyl groups (). Carboxylates enhance polarity and hydrogen-bonding capacity compared to ethers or aryl groups .

- Halogen Positioning : The 2-chloro and 5-fluoro arrangement is shared with 4-Chloro-2-ethoxy-5-fluoropyrimidine (similarity score 0.94), but the latter’s ethoxy group reduces its reactivity in ester-based coupling reactions .

Physical and Chemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from related compounds:

- Polarity: The combination of Cl, F, and a carboxylate group increases polarity compared to non-halogenated esters (e.g., methyl esters in ). This likely results in higher melting points and lower solubility in nonpolar solvents.

- Hydrogen Bonding : The carboxylate group can act as a hydrogen-bond acceptor, similar to the sulfonyl group in Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (). However, the absence of a sulfonyl group may reduce crystal packing efficiency .

Biological Activity

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is characterized by its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.

- Oxidation and Reduction : Although less common, the compound can participate in redox reactions.

- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, demonstrating its versatility as a synthetic intermediate .

The biological activity of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound can act as an inhibitor or modulator , influencing various biochemical pathways. The exact mechanism varies depending on the target involved .

Biological Applications

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate has several applications in biological research:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapies. For example, modifications of pyrimidine derivatives have shown promising activity against various cancer cell lines .

- Pharmaceutical Development : The compound is being explored for its potential use in developing pharmaceuticals, especially as kinase inhibitors. Kinases are critical in regulating cellular functions, and their inhibition can lead to therapeutic effects in cancer treatment .

- Agrochemical Production : Beyond medicinal applications, this compound is also used in the synthesis of agrochemicals, highlighting its industrial relevance .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate in various contexts:

- Inhibition Studies : Research indicates that derivatives of this compound exhibit significant inhibitory effects on cell proliferation in cancer models. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating a promising therapeutic window compared to normal cells .

- Pharmacokinetic Profiles : In vivo studies have shown that certain derivatives maintain favorable pharmacokinetic profiles with sufficient oral bioavailability. For example, a derivative demonstrated a bioavailability of 31.8% following oral administration .

- Toxicity Assessments : Toxicity studies conducted on animal models revealed no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Data Tables

The following table summarizes key findings related to the biological activity and pharmacological properties of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions, such as reacting 2-chloro-5-fluoropyrimidine derivatives with methyl chloroformate in the presence of a base (e.g., triethylamine). Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and stoichiometric ratios are critical for minimizing side reactions. Yield optimization may require iterative adjustments of reaction time and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate, and what characteristic signals or patterns should researchers expect?

- Methodological Answer :

- NMR : -NMR should exhibit a singlet for the methyl ester group (~3.9 ppm) and distinct coupling patterns for aromatic protons. -NMR will show a signal near -110 ppm for the fluorine substituent.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve bond lengths and angles, particularly verifying the planarity of the pyrimidine ring and chlorine/fluorine positional accuracy. Hydrogen-bonding interactions, if present, should align with graph-set analysis patterns .

Advanced Research Questions

Q. How can researchers employ SHELX software to resolve structural ambiguities in Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate, particularly when dealing with disordered atoms or twinning in crystals?

- Methodological Answer : For disordered atoms, use PART instructions in SHELXL to model alternative positions with occupancy refinement. For twinned data (e.g., pseudo-merohedral twinning), apply the TWIN/BASF commands with HKLF5 format. Validate refinement using R-factor convergence and difference density maps. High-resolution data (<1.0 Å) improves disorder modeling .

Q. What strategies are effective in addressing contradictory data between theoretical computational models and experimental results (e.g., NMR chemical shifts or crystallographic bond lengths) for this compound?

- Methodological Answer :

- Cross-validate computational models (DFT, MD simulations) with multiple experimental techniques (e.g., X-ray, -NMR).

- Adjust solvent effect parameters in computational settings if discrepancies arise in solution-phase NMR.

- For crystallographic bond-length mismatches, check for thermal motion (ADPs) and refine restraints using SHELXL’s SIMU/DELU commands .

Q. In the context of designing derivatives for biological activity, how can substitution patterns on the pyrimidine ring be systematically modified to study structure-activity relationships (SAR)?

- Methodological Answer :

- Introduce substituents at positions 2 (Cl), 4 (COOCH), and 5 (F) to assess electronic and steric effects.

- Replace chlorine with bulkier groups (e.g., CF) to evaluate steric hindrance.

- Test derivatives in enzyme inhibition assays (e.g., DHFR) or receptor-binding studies, correlating activity with Hammett constants or logP values .

Q. What are the critical considerations for handling and disposing of hazardous by-products generated during the synthesis of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate, particularly chlorinated or fluorinated waste?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.